1-Methanesulfonylcyclopropane-1-carboxylic acid
Overview
Description
1-Methanesulfonylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H8O4S and a molecular weight of 164.18 g/mol . This compound is characterized by a cyclopropane ring substituted with a methanesulfonyl group and a carboxylic acid group. It is a colorless solid that is used in various chemical reactions and research applications.
Mechanism of Action
Target of Action
The primary targets of 1-Methanesulfonylcyclopropane-1-carboxylic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
1-Methanesulfonylcyclopropane-1-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of ethyl 1-(methylsulfonyl)cyclopropanecarboxylate with methanol and sodium methoxide . The reaction is carried out in methanol at temperatures ranging from 0°C to 20°C. The mixture is then neutralized with Dowex 50W-X8 resin, filtered, and concentrated under reduced pressure to yield the desired product with a high yield of 91% .
Chemical Reactions Analysis
1-Methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Scientific Research Applications
1-Methanesulfonylcyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methanesulfonylcyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-Methanesulfonylcyclopropane-1-carboxylate: An ester derivative with similar reactivity but different solubility and stability properties.
Cyclopropane-1-carboxylic acid: Lacks the methanesulfonyl group, resulting in different chemical reactivity and applications.
Methanesulfonyl chloride: A related compound used as a reagent for introducing the methanesulfonyl group into other molecules.
This compound is unique due to its combination of a cyclopropane ring and a methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-methylsulfonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSESRMFTJIQDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249197-58-7 | |
Record name | 1-methanesulfonylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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